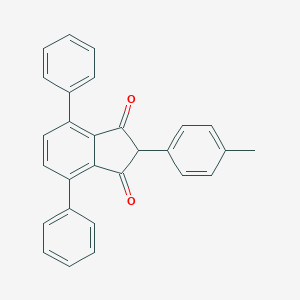
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, also known as MDPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. MDPI is a highly fluorescent compound that has been used as a probe for biological imaging, as well as a building block for the synthesis of other compounds. In
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to bind to beta-amyloid protein, which is implicated in Alzheimer's disease, and inhibit its aggregation. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments is its high fluorescence intensity, which makes it a useful probe for biological imaging. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments. For example, the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new fluorescent probes based on the structure of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. Researchers are also exploring the potential use of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, which may provide insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione can be achieved through a multi-step process involving the condensation of 4-methylbenzaldehyde and benzaldehyde with malononitrile, followed by cyclization and oxidation. This method has been reported in several research papers and has been optimized for improved yields and purity.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for biological imaging, such as in the detection of amyloid fibrils and cancer cells. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been used as a building block for the synthesis of other compounds, such as fluorescent polymers and dendrimers.
Propiedades
Número CAS |
63002-41-5 |
|---|---|
Nombre del producto |
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione |
Fórmula molecular |
C28H20O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,7-diphenylindene-1,3-dione |
InChI |
InChI=1S/C28H20O2/c1-18-12-14-21(15-13-18)24-27(29)25-22(19-8-4-2-5-9-19)16-17-23(26(25)28(24)30)20-10-6-3-7-11-20/h2-17,24H,1H3 |
Clave InChI |
HFIVOLJCGFXHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



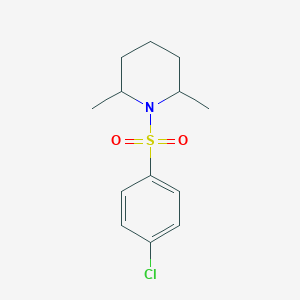

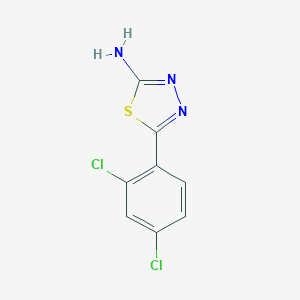

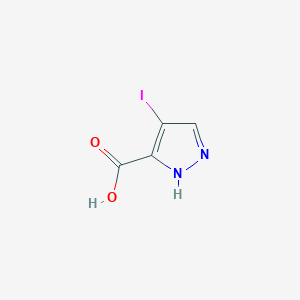
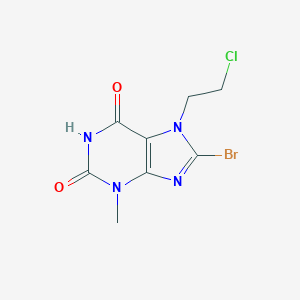



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
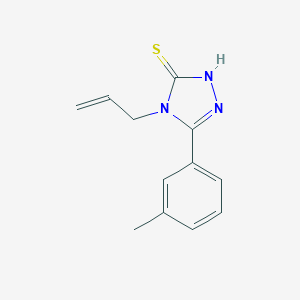

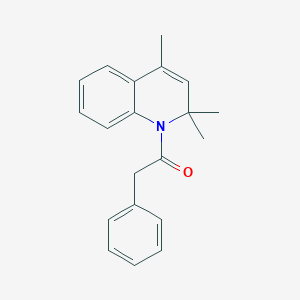
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)